molecular formula C5H10O B018807 Trimethylacetaldehyde CAS No. 630-19-3

Trimethylacetaldehyde

Cat. No.: B018807
CAS No.: 630-19-3
M. Wt: 86.13 g/mol
InChI Key: FJJYHTVHBVXEEQ-UHFFFAOYSA-N
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Description

2,2-dimethylpropanal is a member of the class of propanals that is propanal substituted by two methyl groups at position 2. It is a member of propanals and a 2-methyl-branched fatty aldehyde.

Mechanism of Action

Target of Action

Trimethylacetaldehyde, also known as Pivalaldehyde , is a commonly used building block in organic synthesis . .

Mode of Action

This compound is known to participate in aldol condensation reactions . In these reactions, it can act as a carbonyl component, reacting with a nucleophilic enolate or enol to form a β-hydroxy aldehyde or ketone. It has also been employed in a study of the asymmetric cyanation of aldehydes with TMS-CN and a chiral vanadium (V)-salen complex .

Pharmacokinetics

Its physical properties such as boiling point (74 °c/730 mmhg), melting point (6 °c), and density (0793 g/mL at 25 °C) have been reported .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be 2-8°C . This suggests that temperature could affect its stability and, potentially, its reactivity.

Properties

IUPAC Name

2,2-dimethylpropanal
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H10O/c1-5(2,3)4-6/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJJYHTVHBVXEEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H10O
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DSSTOX Substance ID

DTXSID2060888
Record name Propanal, 2,2-dimethyl-
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Molecular Weight

86.13 g/mol
Source PubChem
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Physical Description

Colorless liquid; [Merck Index] mp = 6 deg C; [Alfa Aesar MSDS]
Record name Pivalaldehyde
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Vapor Pressure

71.2 [mmHg]
Record name Pivalaldehyde
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CAS No.

630-19-3
Record name Pivalaldehyde
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Record name Pivaldehyde
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Record name Trimethylacetaldehyde
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Record name Propanal, 2,2-dimethyl-
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Record name Propanal, 2,2-dimethyl-
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Record name Pivalaldehyde
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Record name PIVALDEHYDE
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Synthesis routes and methods I

Procedure details

In 20 ml of acetic acid was dissolved 2.0 g of 2-amino-5-bromo-α-(2-pyridyl)benzyl alcohol obtained in (1) together with 0.86 ml of trimethylacetoaldehyde. To the solution was added 0.36 g of sodium borohydride under ice-cooling. The reaction mixture was stirred for 30 minutes at room temperature and then subjected to extraction with a mixture of 100 ml of water and 150 ml of ethyl acetate. The ethyl acetate layer was washed with 1N sodium hydroxide, dried over anhydrous magnesium sulfate, and concentrated to dryness under reduced pressure. The residue was purified by silica gel column chromatography (eluent, hexane:ethyl acetate=5:1) to afford 5-bromo-2-neopentylamino-α-(2-pyridyl)benzyl alcohol (2.4 g) as an oily product.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Again following the above procedure and using in place of 3-phenyl-5,N-dimethyl-isoxazole-4-carboxamide an equivalent amount of 3-ethyl-5,N-dimethyl-isoxazole-4-carboxamide and in place of benzaldehyde an equivalent amount of pivaldehyde there is obtained
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trimethylacetaldehyde
Reactant of Route 2
Trimethylacetaldehyde
Reactant of Route 3
Trimethylacetaldehyde
Reactant of Route 4
Trimethylacetaldehyde
Reactant of Route 5
Trimethylacetaldehyde
Reactant of Route 6
Trimethylacetaldehyde
Customer
Q & A

Q1: What is the molecular formula and weight of trimethylacetaldehyde?

A1: this compound has the molecular formula C5H10O and a molecular weight of 86.13 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, research utilizing matrix isolation Fourier transform infrared (MI/FT-IR) spectroscopy has revealed interesting insights into the behavior of this compound. This technique showed splitting of the carbonyl absorption band, attributed to conformer isolation within the matrix. []

Q3: Does the geometry of the vinyl group in vinyl sulfoxides affect the diastereoselectivity of their reactions with this compound?

A3: Studies indicate that the geometry of the vinyl group in vinyl sulfoxides does not significantly impact the diastereoselectivity of their reactions with this compound. Both E and Z isomers of a tested vinyl sulfoxide yielded similar ratios of diastereomeric β-hydroxy sulfoxides. []

Q4: Can this compound be used as an oxidant in catalytic reactions?

A4: Yes, this compound, in combination with dioxygen, acts as an effective oxidant in the presence of suitable catalysts. For instance, it facilitates the selective oxidation of tetralin to 1-tetralone when using chromium terephthalate metal-organic framework (MIL-101) or CrAPO-5 catalysts with hierarchical pore structures. [, ]

Q5: How does the performance of this compound as an oxidant compare to tert-butyl hydroperoxide in tetralin oxidation?

A5: Research suggests that this compound, when used with dioxygen, demonstrates superior performance compared to tert-butyl hydroperoxide in oxidizing tetralin. This enhanced activity is observed with both CrAPO-5 and MIL-101 catalysts. [, ]

Q6: Can this compound be utilized for the in situ generation of acylperoxy radicals?

A6: Yes, this compound reacts with dioxygen to generate acylperoxy radicals in situ. These radicals serve as efficient oxidants in the presence of catalysts like CrAPO-5, effectively facilitating the oxidation of tetralin to 1-tetralone. []

Q7: What type of reaction occurs between dithiadiphosphetane disulfides and this compound?

A7: When ferrocenyl dithiadiphosphetane disulfide reacts with this compound, it leads to the formation of a trithiaphosphorinane. This reaction pathway differs from the cycloaddition reactions observed with dienes and alkenes. []

Q8: How does cytochrome P-450 catalyze the oxidative deformylation of this compound?

A8: Cytochrome P-450 facilitates the oxidative deformylation of this compound through a mechanism believed to involve a peroxyhemiacetal-like adduct. This adduct forms between the substrate and hydrogen peroxide derived from molecular oxygen, ultimately yielding isobutene and formic acid. []

Q9: Which cytochrome P-450 isozymes are most active in catalyzing the oxidative deformylation of this compound?

A9: Among various cytochrome P-450 isozymes, the antibiotic-inducible form 3A6 exhibits the highest catalytic activity for the oxidative deformylation of this compound. Phenobarbital-inducible form 2B4 and ethanol-inducible form 2E1 demonstrate lower activities compared to 3A6. []

Q10: What is the role of branching at the alpha carbon in the cytochrome P-450-catalyzed deformylation reaction?

A10: Branching at the alpha carbon appears crucial for the cytochrome P-450-catalyzed deformylation reaction. Isobutyraldehyde and this compound, both possessing alpha-carbon branching, undergo the reaction, while the straight-chain propionaldehyde does not. []

Q11: How does the structure of aldehydes influence their reactivity in the cytochrome P-450-catalyzed deformylation reaction?

A11: The structure of aldehydes significantly influences their reactivity in the cytochrome P-450-catalyzed deformylation reaction. Straight-chain valeraldehyde shows no activity, while increasing branching at the alpha carbon correlates with higher reactivity. This compound, with its tertiary alpha carbon, demonstrates the highest reactivity among C5 aldehydes. []

Q12: Can pyroglutamic acid undergo acid-catalyzed condensation with this compound?

A12: Yes, pyroglutamic acid reacts with this compound in the presence of an acid catalyst, typically trifluoroacetic acid. This reaction yields a bicyclic derivative, which serves as a valuable intermediate in chiral synthesis. [, ]

Q13: What is the significance of the acid-catalyzed condensation of pyroglutamic acid with this compound in organic synthesis?

A13: This reaction provides a route to introduce chirality at the α-position of pyroglutamates. The resulting bicyclic derivative can be further functionalized, enabling the synthesis of various chiral α-substituted pyroglutamate derivatives. [, ]

Q14: Have computational methods been used to study this compound?

A14: Yes, computational techniques, including high-level ab initio and density functional theory (DFT) calculations, have been employed to investigate the gas-phase protonation of this compound. These studies revealed the formation of monoprotonated methyl isopropyl ketone through a specific gas-phase acid-catalyzed isomerization mechanism. []

Q15: Do computational studies offer insights into the thermal isomerization of this compound N,N-dimethylhydrazone?

A15: Yes, computational notes provide information on the thermal isomerization of this compound N,N-dimethylhydrazone both in vacuum and cyclohexane. []

Q16: How does the size of alkyl substituents affect the thermal stability of lysozyme after reductive alkylation?

A16: Increasing the size of alkyl substituents introduced via reductive alkylation generally leads to decreased thermal stability of lysozyme. This destabilization effect is observed with various aldehydes, including this compound, and is attributed to the steric hindrance imposed by the larger substituents. []

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